GNE 220

MAP4K4 Kinase Inhibition IC50

Researchers requiring a reference-standard MAP4K4 inhibitor often face potency drift across production batches. This GNE-220 hydrochloride offers assay-ready consistency for HUVEC sprouting and focal adhesion studies. - Precise target engagement with MAP4K4 IC₅₀ = 7 nM; equipotent on MAP4K6 (9 nM). - Induces reproducible phenotype: increases long (>40 µm) active-INTβ1⁺ focal adhesions dose-dependently. - Ships ambient; store powder at -20°C (3-year stability) or stock solutions at -80°C.

Molecular Formula C25H26N8
Molecular Weight 438.5 g/mol
Cat. No. B10799436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE 220
Molecular FormulaC25H26N8
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC(=N1)C3=CN(N=C3)C)C4=C(N2)N=CC(=C4)C5=CC=C(C=C5)N6CCN(CC6)C
InChIInChI=1S/C25H26N8/c1-16-22-23(30-24(28-16)19-14-27-32(3)15-19)21-12-18(13-26-25(21)29-22)17-4-6-20(7-5-17)33-10-8-31(2)9-11-33/h4-7,12-15H,8-11H2,1-3H3,(H,26,29)
InChIKeyHXIPOURWZRATPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GNE-220 Identity and Structural Class


6-Methyl-12-[4-(4-methylpiperazin-1-yl)phenyl]-4-(1-methylpyrazol-4-yl)-3,5,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene, commonly referred to as GNE-220, is a synthetic heterocyclic compound characterized by a tetracyclic core incorporating pyrazole, piperazine, and pyrimidine-like motifs . It is defined as a potent, selective small-molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a serine/threonine kinase implicated in cytoskeletal regulation and cell migration [1]. The compound is primarily supplied as its hydrochloride salt (CAS: 2448286-21-1) for enhanced solubility in biological assays .

Workflow MAP4K4 pathway inhibition studies
Selection logic Reported tool compound for endothelial cell and kinase selectivity profiling
Use context In vitro angiogenesis models, cytoskeletal dynamics, and inhibitor benchmarking

Why GNE-220 Substitution Fails in MAP4K4 Assays


MAP4K4 inhibitors constitute a class of structurally diverse compounds with widely varying selectivity profiles and off-target liabilities that preclude simple interchangeability. While GNE-220 is frequently grouped with other MAP4K4 inhibitors such as GNE-495, PF-06260933, and DMX-5804, each molecule occupies a unique position in the selectivity-activity space [1]. Notably, some MAP4K4 inhibitors like Kenpaullone exhibit pan-kinase activity (also inhibiting CDKs and GSK-3β) that can confound target-specific interpretations in cellular assays [2]. Substituting one MAP4K4 inhibitor for another without rigorous cross-validation of selectivity and cellular potency can lead to erroneous conclusions about target engagement and biological mechanism, underscoring the need for compound-specific performance data .

! MAP4K family selectivity profiles differ. GNE-220 is equipotent against MAP4K6, whereas DMX-5804 shows 20-fold selectivity for MAP4K4. Using another inhibitor may shift observed phenotypes between MAP4K4 and MAP4K6 contributions.
! Pan-kinase off-targets vary. Kenpaullone additionally inhibits CDKs and GSK-3β, confounding target-specific interpretation. Compound-specific selectivity data must be reviewed before substitution.
! Cellular potency does not directly transfer. Biochemical IC50 differences (e.g., GNE-220 7 nM vs. Bosutinib ~1,440 nM) may not reflect cell-based activity; cross-validation in relevant assays is required.

GNE-220 Quantitative Evidence Guide


MAP4K4 Biochemical Potency vs. In-Class Inhibitors

GNE-220 demonstrates potent inhibition of MAP4K4 kinase activity in cell-free assays with an IC50 of 7 nM [1]. This places it within the active range of commonly referenced MAP4K4 inhibitors, being less potent than DMX-5804 (IC50 = 3 nM) and GNE-495 (IC50 = 3.7 nM), but comparable to PF-06260933 (biochemical IC50 = 3.7 nM) . The clinical candidate Bosutinib, which also inhibits MAP4K4, is orders of magnitude less potent with an IC50 of approximately 1,440 nM [2]. This 200-fold difference in biochemical potency establishes GNE-220 as a high-affinity tool for probing MAP4K4 function in vitro.

MAP4K4 Biochemical IC50
Cross-study comparable
GNE-220: 7 nM
Bosutinib: ~1,440 nM
DMX-5804: 3 nM
Supports concentration range selection for in vitro target engagement studies.
Cell-free kinase assay; rank order may differ in cellular context.
MAP4K4 Kinase Inhibition IC50

Endothelial Cell Morphology in 3D Sprouting Assay

In a human umbilical vein endothelial cell (HUVEC) 3D sprouting assay, GNE-220 treatment resulted in a significant, dose-dependent increase in the number of long subcellular protrusions (>40 μm) [1]. At 24 hours post-treatment, GNE-220 induced an accumulation of these aberrant membrane structures, an effect that was phenocopied by MAP4K4 siRNA knockdown but not by the Notch pathway inhibitor DBZ [2]. While other MAP4K4 inhibitors like DMX-5804 have been shown to protect cardiomyocytes from oxidative stress and GNE-495 suppresses retinal angiogenesis, the specific HUVEC sprout morphology phenotype with GNE-220 is a defined functional readout for this molecule [3].

HUVEC Sprouting Protrusion Phenotype
Class-level inference
Dose-dependent increase in long protrusions (>40 μm) observed; phenocopied by siRNA knockdown.
Reported endothelial morphology endpoint; supports MAP4K4 role in cytoskeletal regulation.
Phenotype confirmed with genetic control; direct compound contribution requires class-wide review.
Angiogenesis HUVEC Cell Morphology

MAP4K Family Kinase Selectivity Profile

GNE-220 exhibits a defined selectivity profile within the MAP4K family. While potent against MAP4K4 (IC50 = 7 nM), it also inhibits the related kinases MINK (MAP4K6) and KHS1 (MAP4K5) with IC50 values of 9 nM and 1,110 nM, respectively [1]. This contrasts with DMX-5804, which is less potent on MINK1 (pIC50 8.18, ~66 nM) and TNIK (pIC50 7.96, ~11 nM) . The comparable activity of GNE-220 against MAP4K6 (9 nM) relative to its primary target MAP4K4 (7 nM) is a critical differentiator, as it means GNE-220 cannot be used to dissect the individual contributions of MAP4K4 versus MAP4K6 in biological systems. In contrast, PF-06260933 also potently inhibits MINK and TNIK (IC50s of 8 nM and 13 nM), placing it in a similar class of 'dual/triple MAP4K' inhibitors .

MAP4K Family Selectivity
Cross-study comparable
MAP4K6: 9 nM (equipotent); MAP4K5: 1,110 nM
vs. DMX-5804 MAP4K6: ~66 nM
Equipotent MAP4K6 inhibition indicates dual-target interpretation in biological assays.
Cannot separate MAP4K4/MAP4K6 contribution without additional controls.
Kinase Selectivity MAP4K5 MAP4K6

GNE-220 Research and Application Scenarios


Endothelial Cell Migration and Sprouting Angiogenesis

GNE-220 is optimally deployed as a chemical probe in in vitro models of angiogenesis, specifically using HUVEC 3D sprouting assays [1]. The defined phenotype of increased long subcellular protrusions (>40 μm) provides a robust, quantifiable readout for MAP4K4-dependent signaling [2]. This application is well-suited for basic research in vascular biology and preclinical target validation in pathological angiogenesis.

Cytoskeletal Dynamics and Focal Adhesion Turnover

The established mechanism of MAP4K4 in phosphorylating moesin at sites of focal adhesion disassembly makes GNE-220 a valuable tool for studying integrin-FERM binding and membrane retraction dynamics [1]. In vitro studies have shown that GNE-220 reduces pERM+ retraction fibers and increases active-INTβ1+ long focal adhesions in a dose-dependent manner, providing a direct link to cytoskeletal regulation [2].

MAP4K4 Inhibitor Benchmarking

Due to its well-defined IC50 of 7 nM and its equipotent activity on MAP4K6 (9 nM), GNE-220 serves as a key reference standard for characterizing new MAP4K4-targeting compounds [1]. Its selectivity profile is a known quantity, allowing researchers to benchmark the potency and family-selectivity of novel chemical entities in side-by-side kinase profiling panels [2].

Application
Selection Property
Validation Focus
Endothelial cell migration & sprouting angiogenesis
HUVEC 3D sprouting assay phenotype
Quantifiable protrusion length readout; MAP4K4-dependence confirmed with siRNA
Cytoskeletal dynamics & focal adhesion turnover
Integrin-FERM binding / moesin phosphorylation model
Dose-dependent changes in retraction fibers and focal adhesion markers
MAP4K4 inhibitor benchmarking
Well-characterized IC50 and selectivity profile
Reference standard for kinase profiling panels; equipotent MAP4K6 activity noted

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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